3-Amino-2,5,6-trifluorobenzonitrile

Descripción general

Descripción

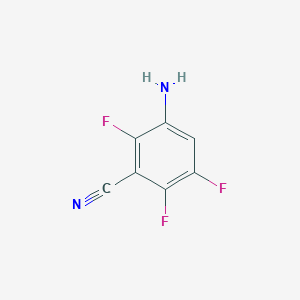

3-Amino-2,5,6-trifluorobenzonitrile is a chemical compound with the molecular formula C7H3F3N2 . It is used in the synthesis of dyestuffs and as a matrix for laser desorption/ionization (LDI) mass spectrometry .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms, one amino group, and one nitrile group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.11 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis of 1,2,4-Triazole-Containing Scaffolds

3-Amino-1,2,4-triazole is a precursor in the synthesis of 1,2,4-triazole-containing scaffolds, which are crucial in pharmaceuticals and biologically active compounds targeting cancer cells, microbes, and various diseases. The review by Nasri, Bayat, and Kochia (2021) emphasizes the pharmacological importance of 1,2,4-triazole scaffolds and outlines recent methodologies for creating these structures using 3-amino-1,2,4-triazole. This work underlines the ongoing need for innovative approaches to develop new 1,2,4-triazole scaffolds, potentially leading to novel drug discoveries (Nasri, Bayat, & Kochia, 2021).

Advanced Oxidation Processes for Degradation

Bhat and Gogate (2021) provide a comprehensive review on the degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs). These processes are effective in mineralizing resistant compounds to enhance overall treatment efficacy in water. The review categorizes various AOPs based on their degradation efficiencies, reaction mechanisms (especially the specific attack on N atoms), and process parameters like pH, initial concentration, and treatment time. This information is crucial for optimizing conditions for the efficient degradation of nitrogen-containing pollutants (Bhat & Gogate, 2021).

Spin Label Amino Acid TOAC in Peptide Studies

Schreier et al. (2012) discuss the use of the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies. TOAC is the first spin label probe incorporated into peptides via a peptide bond. Its rigid structure and attachment method make it valuable for analyzing peptide backbone dynamics and secondary structure using various physical techniques, including EPR spectroscopy. This review highlights TOAC's application in studying peptides' interactions with membranes, proteins, and nucleic acids, indicating its growing relevance in future research (Schreier et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-2,5,6-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-4-1-5(12)7(10)3(2-11)6(4)9/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXZQXUTVGQSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)

![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid](/img/structure/B3040058.png)

![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)

![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)